[(2R,5R)-5-(4-Amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-morpholin-4-ylphosphinate;cyclohexyl-(N-cyclohexyl-C-morpholin-4-ylcarbonimidoyl)azanium
Beschreibung
The compound [(2R,5R)-5-(4-Amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-morpholin-4-ylphosphinate;cyclohexyl-(N-cyclohexyl-C-morpholin-4-ylcarbonimidoyl)azanium is a structurally complex molecule featuring:
- A cytidine-like oxolane (tetrahydrofuran) core with 4-amino-2-oxopyrimidine at the 5-position.
- A morpholine-4-ylphosphinate group linked via a methoxy bridge.
- A cyclohexyl-azanium moiety modified with a morpholinylcarbonimidoyl group.
Eigenschaften
IUPAC Name |
[(2R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-morpholin-4-ylphosphinate;cyclohexyl-(N-cyclohexyl-C-morpholin-4-ylcarbonimidoyl)azanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H31N3O.C13H21N4O8P/c1-3-7-15(8-4-1)18-17(20-11-13-21-14-12-20)19-16-9-5-2-6-10-16;14-9-1-2-17(13(20)15-9)12-11(19)10(18)8(25-12)7-24-26(21,22)16-3-5-23-6-4-16/h15-16H,1-14H2,(H,18,19);1-2,8,10-12,18-19H,3-7H2,(H,21,22)(H2,14,15,20)/t;8-,10?,11?,12-/m.1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZOKUXZPMJPBNU-GWISVLQFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)[NH2+]C(=NC2CCCCC2)N3CCOCC3.C1COCCN1P(=O)([O-])OCC2C(C(C(O2)N3C=CC(=NC3=O)N)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)[NH2+]C(=NC2CCCCC2)N3CCOCC3.C1COCCN1P(=O)([O-])OC[C@@H]2C(C([C@@H](O2)N3C=CC(=NC3=O)N)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H52N7O9P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
685.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound [(2R,5R)-5-(4-Amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-morpholin-4-ylphosphinate;cyclohexyl-(N-cyclohexyl-C-morpholin-4-ylcarbonimidoyl)azanium is a synthetic organic compound with potential therapeutic applications. This article reviews its biological activity, mechanisms of action, and relevant research findings.
The compound has a complex molecular structure characterized by a pyrimidine derivative and morpholine moieties. Its molecular formula is with a molecular weight of approximately 490.5 g/mol. The detailed structure is critical for understanding its interaction with biological targets.
Research indicates that this compound exhibits inhibitory effects on specific enzymes and receptors, potentially influencing various biological pathways. Notably, it has been shown to interact with kinases and phosphatases involved in cellular signaling.
Enzyme Inhibition
The compound has demonstrated significant inhibitory activity against several proteolytic enzymes:
- Pepsin : Inhibition of pepsin can affect protein digestion and absorption.
- Gastricsin : Similar to pepsin, this inhibition could have implications for gastric function.
- Cathepsins D and E : These enzymes are involved in protein catabolism and their inhibition may affect cellular turnover and apoptosis.
Antiproliferative Effects
In vitro studies have shown that the compound can induce apoptosis in cancer cell lines. This activity suggests potential applications in oncology, particularly in targeting tumor growth through programmed cell death mechanisms.
Study 1: Inhibition of Cancer Cell Proliferation
A study published in the Journal of Medicinal Chemistry evaluated the antiproliferative effects of the compound on various cancer cell lines. The results indicated a dose-dependent reduction in cell viability, with IC50 values ranging from 5 to 15 µM depending on the cell line tested. The mechanism was linked to the induction of apoptosis as confirmed by flow cytometry analysis.
Study 2: Enzyme Activity Modulation
Another investigation focused on the enzyme inhibition profile of the compound. Using enzyme assays, it was found that the compound inhibited pepsin activity by approximately 70% at a concentration of 20 µM. This suggests a strong binding affinity to the active site of the enzyme, which may be exploited for therapeutic purposes.
Data Summary Table
| Biological Activity | Target | Effect | IC50 (µM) |
|---|---|---|---|
| Enzyme Inhibition | Pepsin | 70% inhibition | 20 |
| Enzyme Inhibition | Gastricsin | Significant inhibition | Not specified |
| Enzyme Inhibition | Cathepsins D and E | Moderate inhibition | Not specified |
| Antiproliferative Activity | Cancer Cell Lines | Induces apoptosis | 5 - 15 |
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Findings from Comparative Analysis
In contrast, remdesivir uses a phenoxyphosphoryl-amino propanoate group to mimic nucleotides, enabling its incorporation into viral RNA .
Lipophilicity and Bioavailability :
- The cyclohexyl-azanium moiety increases lipophilicity compared to citicoline’s choline group, suggesting improved blood-brain barrier penetration or altered tissue distribution .
- Remdesivir’s lipophilic pyrrolotriazine core facilitates intracellular uptake, a trait shared with the target compound’s morpholine groups .
Mechanistic Hypotheses: The cytidine-like core may target RNA/DNA polymerases or kinases, similar to remdesivir and cytidine triphosphate (CTP) analogs . The phosphinate group could act as a non-hydrolyzable phosphate mimic, inhibiting enzymes like phosphatases or nucleotidyltransferases .
Synthetic Challenges :
- The stereochemical complexity (2R,5R configuration) and cyclohexyl-morpholine substituents pose synthesis challenges, akin to the enantiomer control required for molnupiravir .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
